Dicyclopropylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-5(1)7-6-3-4-6/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWKFBUUNGGYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573113 | |
| Record name | N-Cyclopropylcyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73121-95-6 | |
| Record name | N-Cyclopropylcyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73121-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropylcyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Dicyclopropylamine
Historical and Contemporary Synthetic Approaches to Dicyclopropylamine
The synthesis of this compound has evolved significantly, with modern methods offering vast improvements in yield, purity, and scalability over earlier approaches.
Reductive Amination Strategies for this compound Synthesis
Reductive amination, a cornerstone in amine synthesis, provides a direct route to this compound. acsgcipr.orgnih.govnumberanalytics.com This method typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the target amine. numberanalytics.comharvard.edu For this compound, this involves the condensation of dicyclopropyl ketone with cyclopropylamine (B47189), followed by an in-situ reduction. An efficient, high-throughput reductive amination protocol has been developed for this purpose. acs.org
This strategy is valued for its ability to avoid the over-alkylation issues that can plague other methods like direct alkylation with alkyl halides. harvard.edu A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being common choices due to their selectivity for iminium ions over ketones. harvard.edumasterorganicchemistry.comcommonorganicchemistry.com While effective, early strategies that combined reductive amination with an allyl deprotection step were eventually superseded by more efficient methods due to several drawbacks. acs.org
Table 1: Reductive Amination Protocol for this compound Synthesis
| Parameter | Details | Source |
|---|---|---|
| Reactants | Dicyclopropyl ketone, Cyclopropylamine | acs.org |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | acs.orgcommonorganicchemistry.com |
| Solvent | Dichloroethane (DCE), Dichloromethane (B109758) (DCM), THF, or Dioxane | commonorganicchemistry.com |
| Key Feature | Efficient and direct formation of the this compound core. | acs.org |
| Advantage | Avoids over-alkylation common in nucleophilic substitution. | harvard.edu |
Palladium-Catalyzed Deallylation Routes for this compound
A highly efficient and scalable synthesis of this compound hydrochloride (DCPA·HCl) has been developed utilizing palladium-catalyzed deallylation. acs.org The allyl group serves as a versatile protecting group in organic synthesis because it is stable under many conditions but can be selectively removed. sioc-journal.cn This specific strategy for DCPA synthesis involves two key chemo-selective, palladium-catalyzed deallylation reactions. acs.org
The process begins with N-allylcyclopropanamine, which is reacted to form N-allylthis compound hydrochloride. molaid.com The subsequent palladium-catalyzed deallylation efficiently removes the allyl group to yield the final product. acs.org This route offers significant advantages in terms of cost-efficiency, safety, and scalability, providing DCPA with excellent purity profiles (>99 GC area %). acs.org An innovative isolation procedure was also developed as part of this method to reduce residual palladium to less than 20 ppm. acs.org
Table 2: Key Features of the Palladium-Catalyzed Deallylation Route
| Feature | Description | Source |
|---|---|---|
| Core Reaction | Chemo-selective deallylation of an allylated amine precursor. | acs.org |
| Catalyst System | Palladium-based catalyst. | acs.org |
| Precursor | N-allylthis compound hydrochloride. | molaid.com |
| Key Advantages | High efficiency, scalability, cost-effectiveness, high product purity. | acs.org |
| Impurity Control | Minimizes impurities like N-propylcyclopropyl-, mono-cyclopropyl-, and N-ethyl-cyclopropylamines. | acs.org |
Nucleophilic Substitution Pathways for this compound Formation
The synthesis of amines via nucleophilic substitution is a fundamental transformation in organic chemistry, typically involving the reaction of an alkyl halide with an amine. libretexts.orgnumberanalytics.com In the context of this compound, this pathway would theoretically involve the reaction of cyclopropylamine with a cyclopropyl (B3062369) halide.
However, this approach is fraught with challenges. The primary amine, cyclopropylamine, can act as a nucleophile, but the resulting secondary amine (this compound) is often more nucleophilic than the starting material. libretexts.org This leads to subsequent reactions, resulting in a mixture of mono-, di-, and tri-substituted products, a problem known as over-alkylation. harvard.edulibretexts.org Consequently, separating the desired this compound from the reaction mixture is difficult, leading to low yields and significant purification challenges. Due to these liabilities, nucleophilic substitution is generally not considered an efficient process for preparing high-quality this compound. acs.org
Chan-Lam Oxidative Coupling in this compound Synthesis
A modern and robust process for the large-scale preparation of high-quality this compound hydrochloride relies on the Chan-Lam oxidative coupling reaction. acs.orgacs.org This copper-catalyzed C-N cross-coupling reaction has gained popularity due to its mild reaction conditions, often conducted at room temperature and open to the air. rsc.orgorganic-chemistry.org
The optimized synthesis for this compound involves an oxygen-mediated Chan-Lam coupling of N-cyclopropyl 4-nitrobenzenesulfonamide (B188996) with cyclopropylboronic acid. acs.orgacs.org This is followed by the deprotection of the p-nosyl group to yield the final product. vulcanchem.com This method successfully addresses the challenges of previous synthetic approaches, achieving high yields and purity. acs.org The reaction is sensitive to temperature; while slow at ambient temperature, it proceeds efficiently at 45–55 °C. acs.org The choice of oxidant is also critical, with molecular oxygen being common, though alternatives like manganese dioxide (MnO2) have also shown promising results. acs.orgrsc.org
Table 3: Research Findings on Chan-Lam Coupling for this compound Synthesis
| Parameter | Condition/Reagent | Outcome | Source |
|---|---|---|---|
| Core Reactants | N-cyclopropyl 4-nitrobenzenesulfonamide, Cyclopropylboronic acid | Forms the protected dicyclopropyl sulfonamide intermediate. | acs.org |
| Catalyst | Copper(II) acetate (B1210297) (Cu(OAc)₂) | Essential for C-N bond formation. | acs.orgrsc.org |
| Oxidant | Molecular Oxygen (O₂) or Manganese Dioxide (MnO₂) | Drives the catalytic cycle; O₂ is common, MnO₂ is a promising alternative. | acs.org |
| Temperature | 45-55 °C | Optimal range for appreciable reaction rate without significant decomposition of cyclopropylboronic acid. | acs.org |
| Base | Inorganic bases (e.g., K₃PO₄) | Found to be more effective than organic bases like pyridine (B92270) or TEA. | acs.org |
| Yield | >90% conversion | High conversion to the desired product was obtained under optimized conditions. | acs.org |
Catalytic Systems in this compound Synthesis
The development of advanced catalytic systems has been pivotal in devising efficient syntheses for this compound. Transition metals, particularly palladium and copper, are at the forefront of these methodologies for C-N bond formation. nih.govnih.govrsc.org
Transition Metal Catalysis for C-N Bond Formation
Transition metal-catalyzed reactions provide powerful and selective methods for constructing C-N bonds. nih.govrsc.org Both palladium and copper catalysts have been instrumental in the synthesis of this compound, albeit through different mechanistic pathways.
Copper Catalysis: Copper catalysis is the engine of the Chan-Lam coupling route. acs.orgresearchgate.net The reaction typically employs a copper(II) source, such as copper(II) acetate, which facilitates the oxidative coupling of an amine (or its sulfonamide derivative) with a boronic acid. acs.orgrsc.org An external oxidant, most commonly molecular oxygen from the air, is required to regenerate the active copper catalyst and drive the catalytic cycle. acs.orgrsc.orgorganic-chemistry.org This copper-catalyzed approach has become the state-of-the-art method for producing this compound on a large scale due to its efficiency, mild conditions, and high yield. acs.orgacs.org
Table 4: Comparison of Catalytic Systems in this compound Synthesis
| Catalytic System | Synthetic Route | Role of Metal Catalyst | Key Reagents | Source |
|---|---|---|---|---|
| Palladium-based | Deallylation | Catalyzes the cleavage of the allyl protecting group to furnish the final amine. | Pd(OAc)₂, Phosphine ligands (e.g., SPhos in related couplings) | acs.orgmdpi.com |
| Copper-based | Chan-Lam Coupling | Catalyzes the oxidative C-N cross-coupling to form the key dicyclopropyl intermediate. | Cu(OAc)₂, Cyclopropylboronic acid, N-cyclopropyl 4-nitrobenzenesulfonamide | acs.orgacs.org |
Optimization of Catalyst Loadings and Reaction Conditions
The optimization of catalyst loadings and reaction conditions is critical for the efficient synthesis of this compound, particularly in copper-catalyzed and palladium-catalyzed reactions.
In the context of the Chan-Lam coupling reaction for the synthesis of this compound hydrochloride (DCPA·HCl), researchers have identified that a high catalyst loading is often necessary. For the copper(II)-catalyzed oxidative coupling of N-cyclopropyl 4-nitrobenzenesulfonamide with cyclopropylboronic acid, a catalyst system of Cu(OAc)₂/2,2'-bipyridine with a loading of 50 mol% was utilized. This reaction proceeds under mild conditions at 45 °C and atmospheric pressure, which is advantageous for the sensitive DCPA molecule. The use of synthetic air (5% O₂ in N₂) is employed to mitigate risks associated with the flammability of oxygen-solvent mixtures.
For palladium-catalyzed deallylation reactions, which represent another key step in some synthetic routes to DCPA, minimizing the palladium residue in the final product is a significant challenge. An innovative anhydrous isolation protocol has been developed to reduce palladium contamination to less than 20 ppm. This procedure involves a solvent exchange from dichloromethane (DCM) to a 4:1 mixture of tert-butyl methyl ether (TBME) and dimethylformamide (DMF). This facilitates the precipitation of the desired product, DCPA·HCl, along with palladium residues, allowing for the removal of soluble byproducts.
The optimization process often involves a systematic approach, such as Design of Experiments (DoE), to identify the most influential factors, including temperature, solvent, and reagent stoichiometry. This methodical approach allows for the development of robust reaction conditions that maximize yield and purity while ensuring process safety.
| Parameter | Optimized Condition | Rationale |
| Catalyst System (Chan-Lam) | Cu(OAc)₂/2,2'-bipyridine | Effective for oxidative coupling. |
| Catalyst Loading (Chan-Lam) | 50 mol% | Ensures efficient conversion. |
| Reaction Temperature | 45 °C (Chan-Lam), <40°C (general) | Mild conditions to prevent degradation of the sensitive DCPA molecule. |
| Atmosphere (Chan-Lam) | Synthetic air (5% O₂ in N₂) | Enhances safety by avoiding explosive oxygen-solvent mixtures. |
| Solvent (Deallylation) | Dichloromethane (DCM) | Suitable for the reaction phase. |
| Isolation Solvent (Deallylation) | 4:1 TBME/DMF | Facilitates precipitation of product and removal of byproducts and catalyst residue. |
This table summarizes optimized conditions for key reactions in this compound synthesis based on available research.
Strategies for Process Optimization and Scalability in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires a focus on process optimization and scalability to ensure the methods are efficient, safe, and economically viable.
Significant improvements in cost-efficiency and safety have been achieved through the development of novel synthetic routes that avoid hazardous reagents and minimize waste. For instance, moving away from traditional methods that may involve strong bases or high temperatures helps to prevent the degradation of the this compound skeleton. The implementation of an oxygen-mediated Chan-Lam coupling is a prime example of a process that, with careful collection of safety data, can be safely operated on a larger scale.
Key strategies for enhancing cost-efficiency and safety include:
Selection of Milder Reaction Conditions: Utilizing lower temperatures and pressures reduces energy consumption and minimizes safety risks.
Process Automation: Implementing automated systems for monitoring and controlling reaction parameters can lead to more consistent product quality and reduced human error.
The development of methods to produce high-purity this compound is a central goal of process optimization. Several strategies have been devised
Purification and Isolation Challenges in this compound Synthesis
Reduction of Residue and Impurity Content
The synthesis of this compound (DCPA) presents notable challenges in achieving high purity due to the compound's inherent chemical instability and high aqueous solubility, which complicate its isolation and purification. acs.org Despite these difficulties, strategies have been developed to produce DCPA with excellent purity profiles, exceeding 99% by gas chromatography (GC) area percentage. acs.org A key focus in the synthesis of the this compound HCl salt has been the development of scalable and efficient methods that minimize residue and impurity levels. acs.org
One successful strategy involves an innovative isolation procedure designed to address the chemical instability of DCPA. acs.org This method has proven effective in significantly reducing palladium (Pd) residue to less than 20 parts per million (ppm). acs.org The same protocol also minimizes organic impurities. acs.org For instance, the levels of N-propylcyclopropylamine, monocyclopropylamine, and N-ethyl-cyclopropylamine were reduced to 0.06%, not detectable, and 0.02%, respectively. acs.org This demonstrates a significant improvement in the impurity profile of the final product. acs.org
The table below summarizes the reduction of specific impurities using this advanced protocol.
Table 1: Impurity Reduction in this compound Synthesis
| Impurity | Initial Level (if available) | Level After Purification |
| Palladium (Pd) Residue | Not specified | < 20 ppm |
| N-propylcyclopropylamine | Not specified | 0.06% |
| Monocyclopropylamine | Not specified | Not Detectable |
| N-ethyl-cyclopropylamine | Not specified | 0.02% |
General techniques for removing impurities from synthesized chemical compounds often involve methods like crystallization, chromatography, and extraction. silicycle.comlibretexts.org Crystallization is effective when impurities are present in small amounts or have different solubility profiles from the desired compound. libretexts.org For more complex separations, various chromatographic techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are employed. veeprho.comresearchgate.net These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. veeprho.com
In industrial applications, controlling impurities is critical. tianmingpharm.com The process often involves identifying the source of impurities, which can arise from starting materials, intermediates, reagents, or side reactions. senieer.com Once identified, specific purification strategies can be implemented. tianmingpharm.com Techniques like using scavengers to bind to specific organic or metallic impurities can also be highly effective. silicycle.com The selection of the appropriate purification method depends on the nature of the desired compound and its impurities. researchgate.net
Mechanistic Investigations of Dicyclopropylamine Reactions
Elucidation of Reaction Pathways and Transition State Analyses
The study of reaction mechanisms for dicyclopropylamine and related compounds involves a combination of experimental kinetics, spectroscopic analysis, and computational modeling to map out the complete energy profile of a transformation. rsc.orgnumberanalytics.com A reaction pathway details the sequence of elementary steps, including any intermediates and transition states, that connect reactants to products. numberanalytics.com
Transition state analysis is a cornerstone of mechanistic elucidation, as the transition state represents the highest energy point along a reaction coordinate and thus governs the reaction rate and selectivity. numberanalytics.comqcware.com Computational methods, such as those employing density functional theory (DFT), are frequently used to locate and characterize these transient species. researchgate.net For instance, automated transition state search algorithms can identify first-order saddle points on a potential energy surface, providing optimized geometries and vibrational frequencies that confirm the nature of the transition state. qcware.comresearchgate.net
A notable synthetic route to this compound is the Chan-Lam coupling, a copper-catalyzed oxidative coupling of cyclopropylboronic acid with an amine. rsc.orgrsc.org Mechanistic studies on Chan-Lam reactions, while complex and substrate-dependent, often involve kinetic and spectroscopic analyses to identify the catalyst's resting state and key intermediates. rsc.org In some cases, photoactivated reactions of N-aryl cyclopropylamines have been shown to proceed via a Single Electron Transfer (SET) pathway. chemrxiv.org This was demonstrated in a formal [3 + 2] cycloaddition where the reaction of N-aryl cyclopropylamines with electron-poor olefins occurred without the need for external photocatalysts, indicating that the amine itself participates directly in the photoinduced electron transfer process. chemrxiv.org
The analysis of complex reaction networks with multiple parallel pathways can be aided by graphical methods like the Energy Span Model (ESM), which helps to identify the key mechanisms and rate-determining steps from a complex energy profile. osti.gov Such analyses are critical for understanding and optimizing reaction conditions for selectivity and yield. nih.gov
| Analytical Method | Application and Insights Provided | Example Reaction Context |
|---|---|---|
| Kinetic Studies | Determines reaction rates, orders, and activation energies to support or refute a proposed mechanism. | Chan-Lam Coupling. rsc.org |
| Spectroscopic Analysis (EPR, NMR) | Identifies catalyst resting states, intermediates, and transient radical species. rsc.orgnumberanalytics.com | Methoxylation of tolylboronic ester. rsc.org |
| Computational Chemistry (DFT) | Calculates the geometry and energy of reactants, products, intermediates, and transition states. researchgate.net | Automated transition state searches for organic reactions. researchgate.net |
| Kinetic Isotope Effects (KIEs) | Provides information about bond-breaking/forming in the rate-determining step. numberanalytics.com | General mechanistic elucidation. numberanalytics.com |
Stereochemical Aspects and Selectivity in this compound Transformations
Stereochemistry is a critical aspect of organic synthesis, influencing the biological activity and material properties of molecules. rijournals.com Reactions involving this compound and its derivatives are often designed to control the spatial arrangement of atoms, leading to specific stereoisomers. This control is defined by the concepts of stereoselectivity and stereospecificity. durgapurgovtcollege.ac.inmasterorganicchemistry.com
Stereoselectivity refers to a reaction where one stereoisomer is preferentially formed over others from a single reactant. masterorganicchemistry.comchemistrydocs.com This can be further classified as enantioselectivity (preference for one enantiomer) or diastereoselectivity (preference for one diastereomer). durgapurgovtcollege.ac.in
Stereospecificity is a more stringent condition where the stereochemistry of the reactant dictates the stereochemistry of the product, meaning different stereoisomeric reactants give stereoisomerically different products. durgapurgovtcollege.ac.inmasterorganicchemistry.com The SN2 reaction is a classic example of a stereospecific process. durgapurgovtcollege.ac.in
In the context of this compound chemistry, the Chan-Lam coupling has been noted for its ability to proceed under mild conditions, which helps in preserving existing stereocenters within a molecule. rsc.org However, in other transformations, the stereochemical outcome is dependent on the reaction mechanism. For example, in the photoactivated [3 + 2] cycloaddition of N-aryl cyclopropylamines with dimethyl maleate (B1232345) and dimethyl fumarate, both reactions led to the same mixture of diastereomers. chemrxiv.org This lack of stereospecificity with respect to the olefin geometry supports a stepwise mechanism involving an intermediate that allows for bond rotation before the final ring closure, consistent with the proposed SET pathway. chemrxiv.org
In another study, a copper(I)-catalyzed three-component coupling of terminal alkynes, aldehydes, and certain unsaturated cyclic amines resulted in an unexpected E-stereoselective reduction of the initially formed propargylic amines. nih.gov This high selectivity for the E-allylic amine product was attributed to a rsc.orgchemrxiv.org-hydride transfer mechanism. nih.gov
Electrophilic and Nucleophilic Reactivity Profiles of this compound
The principles of electrophilicity and nucleophilicity are fundamental to understanding chemical reactivity. masterorganicchemistry.compurkh.com A nucleophile is a species that donates a pair of electrons to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.com
This compound functions as a nucleophile . The nitrogen atom possesses a lone pair of electrons, making it a Lewis base capable of attacking electron-deficient centers (electrophiles). masterorganicchemistry.com This reactivity is central to many of its transformations. For example, this compound readily undergoes:
Alkylation: Reaction with alkyl halides, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. vulcanchem.com
Acylation: Reaction with acyl chlorides to form stable amides, again involving the nucleophilic attack of the amine on the carbonyl carbon. vulcanchem.com
The nucleophilicity of the amine is influenced by the attached cyclopropyl (B3062369) groups. While alkyl groups are generally electron-donating, the strained cyclopropane (B1198618) rings have unique electronic properties that can modulate the reactivity at the nitrogen center.
The cyclopropane rings themselves can exhibit electrophilic character under certain conditions. The significant ring strain makes them susceptible to ring-opening reactions when activated. vulcanchem.com For instance, coordination of a Lewis acid to an adjacent electron-withdrawing group can render the cyclopropane ring sufficiently electrophilic to be attacked by a nucleophile, leading to ring cleavage. snnu.edu.cn In reactions of donor-acceptor (D-A) cyclopropanes, the ring-opening is often initiated by the attack of a nucleophile on one of the cyclopropyl carbons. snnu.edu.cn
| Reactive Center | Character | Typical Reaction Partners (Electrophiles) | Reaction Type |
|---|---|---|---|
| Amine Nitrogen | Nucleophilic | Alkyl halides, Acyl chlorides, Carbonyls, Boronic acids (in Chan-Lam coupling) | Alkylation, Acylation, Addition, C-N Coupling vulcanchem.comrsc.org |
| Cyclopropane Ring (Activated) | Electrophilic | External Nucleophiles (e.g., amines, thiols) | Ring-Opening Alkylation snnu.edu.cnbeilstein-journals.org |
Studies on the Stability and Degradation Pathways of this compound
The stability of a chemical compound refers to its ability to resist chemical change or decomposition over time and under various environmental conditions such as temperature, light, and humidity. uoanbar.edu.iqfiveable.mewalshmedicalmedia.com For this compound, its stability is influenced by the inherent strain of the cyclopropane rings and the reactivity of the amine group.
Degradation pathways are the specific chemical reactions that lead to the decomposition of a molecule. For amines, common degradation mechanisms include oxidation and reactions driven by high temperatures. nih.govuky.edu Studies have shown that the molecular structure, such as the presence of cyclic moieties or the length of alkyl chains, can significantly affect the rate of oxidative degradation. nih.gov For instance, amines with cyclic structures have demonstrated lower rates of oxidative degradation compared to some linear or branched counterparts. nih.gov The synthesis of this compound via Chan-Lam coupling is often favored because it proceeds under mild conditions, which is suitable for a sensitive molecule. rsc.org
The high ring strain of cyclopropane (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under specific conditions. This process serves as a significant degradation or transformation pathway for this compound and its derivatives.
Several mechanisms can initiate ring cleavage:
Lewis Acid Catalysis: In donor-acceptor cyclopropanes, a Lewis acid can coordinate to the electron-withdrawing group, polarizing the molecule and facilitating nucleophilic attack on a cyclopropyl carbon. snnu.edu.cn This results in the cleavage of a distal C-C bond. organic-chemistry.org A study on the reaction of D-A cyclopropanes with β-aminoketones catalyzed by Yb(OTf)₃ showed an efficient ring-opening followed by an aromatic electrophilic substitution. sioc-journal.cn
Photochemical Activation: As seen in the formal [3+2] cycloaddition of N-aryl cyclopropylamines, photoinduced Single Electron Transfer (SET) can generate a nitrogen-centered radical cation. chemrxiv.org This intermediate can then undergo β-scission, which involves the cleavage of a C-C bond in the three-membered ring to relieve ring strain. chemrxiv.org
Electrochemical Reduction: Electroreductive methods can also induce ring-opening. In a study involving Ni(II)-Schiff base complexes of α,α-cyclopropanated amino acids, a one-electron reduction led to the formation of a radical anion, which subsequently underwent ring cleavage. beilstein-journals.org The substituents on the cyclopropane ring were found to influence not only the tendency for ring-opening but also the subsequent reaction pathways of the resulting radical anion. beilstein-journals.org
Hydrogenolysis is a chemical reaction whereby a carbon-carbon or carbon-heteroatom single bond is cleaved by the addition of hydrogen. It is a common degradation or synthetic transformation pathway for cyclopropyl compounds. The reaction typically requires a metal catalyst, such as palladium, platinum, or nickel. wiley-vch.de
In the context of this compound derivatives, hydrogenolysis can selectively cleave the strained C-C bonds of the cyclopropane rings while leaving other functional groups, like the amine, intact. For example, the hydrogenolysis of N-methyl-1,1-dicyclopropylmethanamine using a palladium on carbon (Pd/C) catalyst under hydrogen pressure (50 psi) resulted in the opening of both cyclopropane rings to yield N-methyl-1,1-dipropylmethanamine. This demonstrates the susceptibility of the cyclopropane rings to reductive cleavage. In more complex syntheses, hydrogenation steps using catalysts like Platinum on Carbon (Pt/C) are employed, which can also lead to the hydrogenolysis of sensitive groups if not carefully controlled. google.com
Derivatization Chemistry of Dicyclopropylamine
Synthesis of Substituted Dicyclopropylamine Analogues and Derivatives
The synthesis of substituted this compound analogues can be achieved through various methods, including the reductive amination of cyclopropanone (B1606653) derivatives. For instance, the treatment of a variety of primary and secondary amines with [(1-ethoxycyclopropyl)oxy]trimethylsilane and sodium cyanoborohydride in methanol (B129727) yields mono- and dicyclopropylamines in good yields. researchgate.net This method has been used to prepare sterically hindered di- and tricyclopropylamines. researchgate.net
Another approach involves the titanium-mediated aminocyclopropanation of glycononitrile derivatives, which has been utilized to synthesize spirocyclopropyl iminosugar analogues. researchgate.net Improvements to this method, such as using methyltitanium triisopropoxide, allow the reaction to proceed at room temperature with high yields. researchgate.net
Furthermore, N-substituted analogues can be prepared through various synthetic strategies. For example, a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized as sigma-2 receptor ligands. researchgate.net
Functionalization Reactions at the Amine Nitrogen Atom
The nucleophilic nature of the amine nitrogen in this compound allows for a variety of functionalization reactions. These reactions are fundamental to incorporating the dicyclopropylamino moiety into larger molecules.
Alkylation and Acylation: this compound readily undergoes alkylation with alkyl halides to form the corresponding tertiary amines and quaternary ammonium (B1175870) salts. Acylation with acyl chlorides or anhydrides yields stable N-acyl dicyclopropylamines. guidechem.com For example, acetyl and benzoyl derivatives have been obtained in good yields by treating this compound with the corresponding acyl chlorides in the presence of triethylamine. rsc.org
Nitrosation: Nitrosation of this compound is a key step in the synthesis of 1,1-dicyclopropylhydrazine. This reaction is typically carried out using sodium nitrite (B80452) in an acidic aqueous solution, followed by reduction of the resulting N-nitrosothis compound. thieme-connect.com
| Reagent | Product | Reaction Type |
| Alkyl Halide | Tertiary Amine/Quaternary Ammonium Salt | Alkylation |
| Acyl Chloride | N-Acyl this compound | Acylation |
| Sodium Nitrite/Acid | N-Nitrosothis compound | Nitrosation |
Transformations Involving the Cyclopropyl (B3062369) Moieties
The strained cyclopropyl rings of this compound can undergo ring-opening reactions under certain conditions, although they are generally stable. These transformations are influenced by the substituents on the rings and the reaction conditions.
Electrophilic ring-opening of cyclopropylamines can occur, particularly in the presence of strong acids or electrophiles. For instance, studies on trans-2-phenylcyclopropylamine hydrochloride have shown that electrophilic ring-opening occurs at the distal C2-C3 bond. nih.gov This is attributed to the weakening of this bond by the electron-withdrawing ammonium group. nih.gov
In some contexts, the cyclopropyl group can be susceptible to oxidative metabolism. For example, the cyclopropylamine (B47189) moiety in some drug candidates has been shown to undergo cytochrome P450-mediated oxidation, leading to reactive ring-opened intermediates. hyphadiscovery.com
Synthesis of Polycyclopropylamines and Related Structures
The this compound framework serves as a foundational unit for the construction of more complex polycyclopropylamine structures, particularly polycyclopropylhydrazines. These compounds are of interest due to the increased ring strain introduced by multiple cyclopropyl groups. thieme-connect.com
Preparation of Dicyclopropylhydrazine Derivatives
1,1-Dicyclopropylhydrazine is a key intermediate and is synthesized from this compound in a two-step process. rsc.orgnih.gov The first step is the nitrosation of this compound, followed by the reduction of the resulting N-nitrosothis compound, typically with a reducing agent like lithium aluminum hydride (LiAlH₄), to yield 1,1-dicyclopropylhydrazine. thieme-connect.com This hydrazine (B178648) derivative exhibits reactivity typical of unsymmetrical disubstituted hydrazines and can undergo condensation reactions with aldehydes and ketones to form hydrazones. rsc.orgresearchgate.net
Formation of Tricyclopropylhydrazine and Tetracyclopropylhydrazine
Building upon 1,1-dicyclopropylhydrazine, more complex polycyclopropylhydrazines have been synthesized. rsc.orgrsc.orgnih.gov
Tricyclopropylhydrazine has been prepared through a four-step sequence starting from 1,1-dicyclopropylhydrazine. rsc.orgnih.govresearchgate.net A key step in this synthesis is the de Meijere–Chaplinski modification of the Kulinkovich reaction. thieme-connect.comrsc.orgnih.gov
Tetracyclopropylhydrazine synthesis has been achieved via the reductive amination of a cyclopropanone equivalent, cyclopropanone ethyl trimethylsilyl (B98337) acetal (B89532). rsc.orgnih.govresearchgate.net This reaction has been successfully carried out using either 1,1-dicyclopropylhydrazine or hydrazine itself as the starting material. rsc.orgrsc.org The synthesis of these highly strained molecules, which were previously unknown, opens avenues for exploring their chemical properties and potential applications. rsc.orgthieme-connect.com
| Starting Material | Key Reagent/Reaction | Product |
| This compound | 1. NaNO₂, HCl 2. LiAlH₄ | 1,1-Dicyclopropylhydrazine |
| 1,1-Dicyclopropylhydrazine | de Meijere–Chaplinski modification of the Kulinkovich reaction | Tricyclopropylhydrazine |
| 1,1-Dicyclopropylhydrazine or Hydrazine | Cyclopropanone ethyl trimethylsilyl acetal (Reductive Amination) | Tetracyclopropylhydrazine |
Integration into Diverse Organic Scaffolds
This compound can be incorporated into a wide variety of organic scaffolds, contributing its unique properties to the final molecule. This integration is often achieved through the functionalization reactions at the nitrogen atom, as discussed previously.
Nitrogen-containing heterocycles are significant scaffolds in medicinal chemistry, and this compound can be used to introduce the dicyclopropylamino group into these structures. nih.gov For example, 1,1-dicyclopropylhydrazine has been used to synthesize a 1-aminoindole (B1208307) derivative. rsc.org
The development of C-H functionalization reactions provides powerful tools for integrating moieties like this compound into complex molecules. mt.comsigmaaldrich.com These reactions allow for the direct formation of C-N bonds, expanding the possibilities for creating novel structures. The use of this compound in the synthesis of C-nucleoside analogues has also been noted. google.com Furthermore, this compound derivatives can be part of larger, multifunctional scaffolds designed for applications in areas like tissue engineering or as sensors. mdpi.comnih.gov
Quinazolinone Derivatives Synthesis
Quinazolinones are a class of heterocyclic compounds containing a fused benzene (B151609) and pyrimidine (B1678525) ring system. Their synthesis often involves the reaction of anthranilic acid or its derivatives with various reagents. While this compound is not a direct starting material in traditional quinazolinone syntheses, it can be introduced as a substituent on the precursor molecules.
A common method for synthesizing 4(3H)-quinazolinones involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization. brieflands.com The initial reaction forms an N-acylanthranilic acid, which upon treatment with a dehydrating agent like acetic anhydride, cyclizes to form a 1,3-benzoxazin-4-one intermediate. brieflands.com This intermediate can then react with an amine, such as a this compound derivative, to yield the desired 3-substituted quinazolinone. brieflands.comnih.gov
Various catalytic systems have been developed to improve the efficiency and scope of quinazolinone synthesis. These include copper-catalyzed cascade reactions of amidine hydrochlorides with 2-halobenzaldehydes or related compounds, and ruthenium-catalyzed dehydrogenative and deaminative couplings. rsc.orgmarquette.edu Microwave irradiation and ultrasound have also been employed to promote the reaction, often leading to shorter reaction times and higher yields. ujpronline.com
Table 2: Selected Quinazolinone Synthesis Methods
| Starting Materials | Reagents/Catalyst | Method | Product Type |
| Anthranilic acid, Chloroacyl chloride, Amine | Acetic anhydride | Multistep synthesis | Fused quinazolinones |
| 2-Aminobenzonitrile, Acyl chlorides | Yb(OTf)3 | Microwave or ultrasonic irradiation | 4(3H)-Quinazolinones |
| Amidine hydrochlorides, 2-Halobenzaldehydes | Copper catalyst | Cascade reaction | Quinazolines |
| 2-Aminophenyl ketones, Amines | Ruthenium catalyst | Dehydrogenative coupling | Quinazolines |
| 2-Aminobenzamides, Amines | Ruthenium catalyst | Deaminative coupling | Quinazolinones |
This table illustrates general synthetic strategies for quinazolinones.
Structure-activity relationship studies have indicated that substitutions at positions 2 and 3 of the quinazolinone ring, as well as the presence of specific functional groups, can significantly influence their biological activities, which include antimicrobial and cytotoxic effects. nih.govijmpr.in
Semicarbazone Derivatives Synthesis
Semicarbazones are derivatives of aldehydes or ketones formed by a condensation reaction with semicarbazide (B1199961). The synthesis of semicarbazone derivatives incorporating a this compound moiety would typically involve the reaction of a this compound-containing aldehyde or ketone with semicarbazide or a substituted semicarbazide.
The general synthesis involves the condensation of a carbonyl compound with semicarbazide, often in the presence of an acid or base catalyst. ijcce.ac.ir The reaction is typically carried out in a suitable solvent, and the resulting semicarbazone, which is often a crystalline solid, can be isolated by filtration. ijcce.ac.irnih.gov Solvent-free methods, such as grinding or ball-milling the reactants, have also been developed as environmentally friendly alternatives. ijcce.ac.irresearchgate.net
These reactions are generally efficient, and the high crystallinity of semicarbazones facilitates their purification. ijcce.ac.ir The formation of semicarbazones can be chemoselective, with aldehydes reacting more readily than ketones, allowing for the selective protection of aldehydes in the presence of ketones. ijcce.ac.ir
Table 3: General Conditions for Semicarbazone Synthesis
| Carbonyl Compound | Reagent | Conditions | Product |
| Aldehydes/Ketones | Semicarbazide | Acid or base catalyst | Semicarbazone |
| Aldehydes/Ketones | Semicarbazide hydrochloride | Solvent-free ball-milling | Semicarbazone |
| Diaryl ketones/Acetophenones | N-hydroxy semicarbazide | Acidic catalyst | Hydroxysemicarbazone |
This table shows general methods for semicarbazone synthesis.
Semicarbazone derivatives have been investigated for a variety of biological activities, including anticonvulsant and antimicrobial properties. ijsar.inuu.nlcore.ac.uk The biological activity can be influenced by the nature of the substituents on the aromatic ring and the semicarbazone moiety. ijsar.in
Advanced Applications of Dicyclopropylamine in Organic Synthesis
Dicyclopropylamine as a Crucial Building Block for Complex Molecules
The compact and rigid nature of the cyclopropyl (B3062369) groups in this compound makes it an attractive building block for the synthesis of intricate molecular structures. smolecule.comchemdiv.com Organic chemists utilize such building blocks to introduce specific three-dimensional features into larger molecules, which is a critical aspect in the total synthesis of natural products. illinois.edursc.orgepfl.chcri.or.th The incorporation of the dicyclopropylmethyl (DCPM) moiety can influence the conformation and biological activity of the target molecule.
Research has demonstrated that the synthesis of this compound itself can be challenging due to its chemical instability and high solubility in water. acs.org However, scalable methods have been developed to produce high-purity this compound hydrochloride, making it more accessible for complex syntheses. acs.org These synthetic routes often involve steps like reductive amination and palladium-catalyzed deallylation to construct the core this compound structure efficiently. acs.org
The cyclopropane (B1198618) ring is a common motif in many biologically active natural products, including terpenoids and alkaloids. rsc.org The use of synthons containing this ring, such as this compound derivatives, provides a direct pathway to these complex targets. For instance, methods like the Simmons-Smith cyclopropanation are fundamental in creating the cyclopropane motif, which is a privileged intermediate in organic synthesis. researchgate.net
Integration into Pharmaceutical Scaffolds and Precursors for Drug Discovery
This compound and its derivatives serve as important precursors in the discovery and development of new drugs. smolecule.comacic.gov.auucsc.edubfarm.denih.gov A "precursor" is a starting compound in a series of chemical reactions that lead to a final product, such as a pharmaceutically active ingredient. acic.gov.auucsc.edu The unique structure of this compound can be found in various pharmaceutical scaffolds, which are the core structures of drug molecules. smolecule.com
One notable application is in the synthesis of novel thebaine derivatives, which have shown potential antibacterial properties. acs.org Furthermore, this compound has been utilized in the development of improved, high-yield syntheses of important opioid receptor antagonists like naltrexone (B1662487) and nalbuphine. acs.org
The synthesis of high-quality this compound hydrochloride has been a focus of process chemistry to ensure its suitability for pharmaceutical manufacturing. acs.org One developed process involves an oxygen-mediated Chan–Lam coupling reaction followed by a deprotection step to yield the desired product with high purity. acs.org The this compound moiety is also a component in the synthesis of complex heterocyclic molecules that are potent inhibitors of enzymes like JAK2, which is relevant in cancer therapy. acs.org
The following table summarizes some examples of pharmaceutically relevant compounds or intermediates whose synthesis involves this compound:
| Compound/Intermediate Class | Synthetic Application | Research Focus |
| Naltrexone and Nalbuphine | Improved synthesis through N-dealkylation of tertiary amines. acs.org | Development of new reagents for higher yields. acs.org |
| BMS-911543 (JAK2 inhibitor) | Used in the commercial synthesis of this complex pyrrolopyridine. acs.org | C-H arylation to form the core structure. acs.org |
| Thebaine Derivatives | Semi-synthesis of novel derivatives with low cytotoxicity. acs.org | Exploration of antibacterial and antihemolytic properties. acs.org |
| This compound HCl | Development of scalable and efficient preparation methods. acs.orgacs.org | Ensuring high purity for use as a pharmaceutical precursor. acs.orgacs.org |
Role in Agrochemical and Material Science Intermediate Synthesis
In addition to pharmaceuticals, this compound is a valuable intermediate in the synthesis of agrochemicals and materials for material science. smolecule.comacs.org Agrochemical intermediates are foundational compounds used to create products that protect crops and enhance agricultural performance. framochem.comcohizon.comvandemark.com The purity and structure of these intermediates directly influence the effectiveness of the final agrochemical product. framochem.comvandemark.com
While specific, large-scale agrochemical applications of this compound are not extensively detailed in the provided search results, its derivatives are logically suited for this field. For example, neonicotinoid insecticides like imidacloprid (B1192907) and thiacloprid (B134840) have been subjects of synthetic studies to create spirocyclopropanated analogues, indicating the relevance of the cyclopropylamine (B47189) structural motif in agrochemistry. researchgate.net The synthesis of such analogues often involves creating novel heterocyclic compounds. researchgate.net
In material science, organic chemistry principles are essential for designing novel materials with specific properties like enhanced conductivity or mechanical strength. wepub.orgextrica.comtescan.commtu.edu this compound's unique structure can be incorporated into polymers or other advanced materials to tailor their physical properties. smolecule.com The development of materials through the precise manipulation of molecular structures is a key area where building blocks like this compound can play a significant role. wepub.org
Development of Novel Synthetic Reagents Derived from this compound
This compound serves as a parent compound for the creation of new synthetic reagents. nih.gov These reagents can be designed to perform specific chemical transformations with high selectivity and efficiency. For instance, 1,1-dicyclopropylhydrazine can be synthesized from this compound in a two-step process. researchgate.net This hydrazine (B178648) derivative is a useful building block for creating more complex tri- and tetracyclopropylhydrazines, which were previously undescribed in scientific literature. researchgate.net These novel hydrazines have potential applications in the synthesis of new heterocyclic compounds and other bioactive molecules. researchgate.net
The development of such reagents expands the toolkit available to organic chemists for constructing complex molecules. nih.gov The unique steric and electronic properties of the this compound framework can be harnessed to create ligands for metal-catalyzed reactions or specialized bases for sensitive chemical transformations.
Applications in Heterocycle Synthesis
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in medicinal chemistry and natural products. sciencepublishinggroup.com this compound and its derivatives are utilized in the synthesis of these important molecular scaffolds. rsc.org
One key reaction is the Vilsmeier-Haack reaction, which is used to introduce a formyl group onto electron-rich aromatic rings, often as a step in constructing heterocyclic systems. tcichemicals.commychemblog.comwikipedia.orgorganic-chemistry.org While dimethylformamide (DMF) is commonly used, other N,N-disubstituted formamides can also generate the active Vilsmeier reagent. mychemblog.comwikipedia.org For example, a dicyclopropylformamide could theoretically be used to generate a specific Vilsmeier reagent for certain applications. This reaction is a powerful tool for synthesizing substituted aldehydes, which are versatile intermediates for building heterocycles. tcichemicals.comorganic-chemistry.org
Furthermore, research has shown that 1,1-dicyclopropylhydrazine, derived from this compound, reacts with carbonyl compounds to form hydrazones, which are precursors to various heterocyclic systems. researchgate.net The construction of heterocycles from activated cyclopropane derivatives offers an alternative and powerful strategy for preparing densely functionalized molecules. rsc.org
Contribution to One-Carbon Elongation and Homologation Reactions
Homologation reactions are chemical processes that lengthen a carbon chain by a specific unit, most commonly a single methylene (B1212753) (-CH2-) group. wikipedia.org These reactions are fundamental in organic synthesis for building up molecular complexity. researchgate.netrsc.org
The Vilsmeier-Haack reaction, as mentioned previously, is a classic method for formylation, which is a type of one-carbon elongation. tcichemicals.comwikipedia.orgorganic-chemistry.orgorgsyn.org The reaction involves an N,N-disubstituted formamide (B127407), phosphorus oxychloride, and an electron-rich arene to produce an aryl aldehyde, effectively adding a one-carbon unit. wikipedia.org The use of dicyclopropylformamide in a Vilsmeier-type reaction would represent a direct application of a this compound derivative in a one-carbon elongation process.
Enzymatic systems also perform one-carbon elongations. For example, the enzyme 2-Hydroxyacyl-CoA lyase/synthase (HACL/S) can condense formyl-CoA with aldehydes or ketones in its reverse reaction, a process central to biocatalysis using C1 feedstocks. nih.govresearchgate.net While not directly involving synthetic this compound, this highlights the importance of one-carbon elongation in both chemical and biological synthesis.
The following table outlines key homologation reactions where formamide derivatives are relevant:
| Reaction Name | Description | Relevance of Formamide Derivatives |
| Vilsmeier-Haack Reaction | Formylation of electron-rich arenes using a substituted formamide and POCl₃. wikipedia.orgorganic-chemistry.org | N,N-disubstituted formamides (e.g., DMF, or potentially dicyclopropylformamide) are the source of the one-carbon formyl group. mychemblog.comwikipedia.org |
| Arndt-Eistert Synthesis | Converts a carboxylic acid to its next higher homologue. wikipedia.org | While not directly using formamides, it is a classic one-carbon homologation method. wikipedia.org |
| Wittig Reaction (with methoxymethylenetriphenylphosphine) | Reacts an aldehyde to produce a homologous aldehyde. wikipedia.org | A key method for one-carbon chain extension of aldehydes. wikipedia.org |
Computational Chemistry and Theoretical Modeling of Dicyclopropylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of molecules like dicyclopropylamine. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels within the molecule.
Quantum chemical calculations can also predict reactivity. By mapping the electronic potential and identifying frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), scientists can predict how this compound will interact with other reagents. The energy and shape of these orbitals are key determinants of its nucleophilic or electrophilic character in chemical reactions.
A significant advantage of computational quantum chemistry is its ability to investigate reaction mechanisms that are difficult or impossible to study experimentally. For this compound, this could involve modeling its behavior in various reaction conditions to predict potential products and intermediates.
Table 1: Key Areas of Investigation using Quantum Chemical Calculations for this compound
| Area of Investigation | Description |
| Electronic Structure | Determination of electron density distribution, molecular orbital energies (HOMO, LUMO), and electrostatic potential. |
| Molecular Geometry | Optimization of bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure. |
| Reactivity Prediction | Analysis of frontier orbitals and electrostatic potential to predict sites of nucleophilic or electrophilic attack. |
| Spectroscopic Properties | Calculation of properties like NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra. |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost. It is particularly effective for studying the mechanisms and energetics of chemical reactions. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.
In the context of this compound, DFT studies can be employed to investigate various reaction pathways, such as cycloadditions or nucleophilic substitutions. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides crucial information about the reaction's feasibility, kinetics (activation energy), and thermodynamics (reaction energy).
For instance, in a hypothetical reaction involving this compound, DFT could be used to compare a concerted mechanism with a stepwise one. The calculated activation barriers for each pathway would indicate which is more likely to occur. Furthermore, DFT can model the effect of solvents on the reaction energetics, providing a more realistic picture of the reaction in a chemical flask.
Table 2: Application of DFT in Studying this compound Reactions
| Application | Details |
| Mechanism Elucidation | Mapping the potential energy surface to identify transition states and intermediates, distinguishing between different possible reaction pathways. |
| Activation Energy Calculation | Determining the energy barrier that must be overcome for a reaction to proceed, which relates to the reaction rate. |
| Reaction Enthalpy and Free Energy | Calculating the overall energy change of a reaction to determine if it is exothermic or endothermic, and spontaneous or non-spontaneous. |
| Catalyst Effects | Modeling the interaction of this compound with a catalyst to understand how the catalyst lowers the activation energy and influences the reaction pathway. |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the this compound molecule, particularly the orientation of the cyclopropyl (B3062369) groups relative to the amine, gives rise to different conformers (rotational isomers). Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.
Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of a molecule over time. In an MD simulation, the motion of every atom in the system is calculated based on a force field, which is a set of parameters that describe the potential energy of the system. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe conformational changes as they happen.
For this compound, MD simulations can reveal how the cyclopropyl rings rotate and how the N-H bond orients itself in different solvent environments. These simulations can also provide insights into the dynamic behavior of the molecule in solution, which is crucial for understanding its interactions with other molecules, such as in drug-receptor binding. Enhanced sampling techniques, like replica-exchange MD, can be used to overcome high energy barriers and explore a wider range of conformations.
Table 3: Insights from Conformational Analysis and MD Simulations of this compound
| Aspect | Information Gained |
| Conformational Preferences | Identification of the lowest energy (most populated) conformers in gas phase and in different solvents. |
| Interconversion Barriers | Calculation of the energy required to rotate around single bonds, which determines the rate of conformational change. |
| Solvation Effects | Understanding how the presence of a solvent influences the conformational equilibrium and dynamics. |
| Flexibility and Dynamics | Characterizing the overall shape and flexibility of the molecule, which is important for its biological activity. |
Computational Predictions of Spectroscopic Parameters and Experimental Validation
A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for validation. This synergy between theory and experiment is crucial for confirming the structure and properties of a molecule.
For this compound, computational methods can predict various spectroscopic parameters:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. Discrepancies between predicted and experimental values can point to specific structural features or dynamic processes.
Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed. This helps in assigning the peaks in an experimental IR spectrum to specific molecular vibrations, such as the N-H stretch or the cyclopropyl ring deformations.
Rotational Spectroscopy: For gas-phase studies, rotational constants can be predicted with high accuracy, aiding in the structural determination of the molecule.
When computational predictions align well with experimental data, it provides strong evidence for the accuracy of the theoretical model. Conversely, significant deviations may indicate that the computational model needs refinement, for instance, by using a higher level of theory or a more appropriate basis set. This iterative process of prediction and validation strengthens our understanding of the molecule's properties.
Table 4: Computationally Predicted Spectroscopic Parameters for this compound
| Spectroscopic Technique | Predicted Parameters | Importance |
Dicyclopropylamine in Coordination Chemistry and Ligand Design
Dicyclopropylamine as an N-Donor Ligand in Metal Complexes
In coordination chemistry, ligands are ions or molecules that bind to a central metal atom to form a coordination complex. googleapis.comrsc.org this compound functions as a classic monodentate N-donor ligand, utilizing the lone pair of electrons on the nitrogen atom to form a coordinate covalent bond with a metal center. chemrxiv.org As a secondary amine, it acts as a Lewis base, donating electron density to the metal, which is a Lewis acid. This interaction is fundamental to the formation of a wide array of metal complexes. ambeed.com
The general structure of these coordination compounds can be represented as [M(this compound)nXy], where 'M' is a metal ion, 'X' is another ligand or a counter-ion, and 'n' indicates the number of this compound molecules coordinated to the metal center. While this compound is classified as an achiral nitrogen ligand monash.edu, its derivatives can be designed to create chiral environments around a metal center.
The synthesis of metal complexes involving N-donor ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.comrsc.org Characterization of the resulting complexes is carried out using various spectroscopic and analytical techniques, including FT-IR and UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction to definitively determine the molecular structure and coordination geometry. mdpi.comwiley-vch.denih.gov Although this compound is noted for its role in catalytic systems, detailed structural reports of its simple coordination complexes are not widespread in the literature. However, its utility in forming catalytically active species, particularly with palladium, is established. mdpi.com
Influence of Cyclopropyl (B3062369) Moieties on Ligand Properties and Coordination Modes
The two cyclopropyl groups are the defining features of this compound and exert a profound influence on its properties as a ligand. These effects are both steric and electronic in nature and can be leveraged in rational ligand design.
Steric Influence: The cyclopropyl rings introduce significant conformational rigidity and steric bulk in the vicinity of the coordinating nitrogen atom. This has several important consequences for its coordination behavior:
Conformational Constraint: Unlike flexible alkyl chains, the three-membered rings are rigid. This rigidity can lead to more well-defined coordination geometries and can be used to control the spatial arrangement of other substituents in more complex ligand architectures. researchgate.net
Steric Shielding: The rings can partially shield the metal center, influencing the approach of substrates in catalytic reactions and potentially preventing undesirable side reactions or catalyst decomposition pathways.
Amplified Steric Effects: The constrained nature of the cyclopropane (B1198618) ring can amplify steric interactions. For instance, the torsion angle in a cyclopropane system is significantly different from that in a simple dimethyl system, leading to increased steric strain that can influence the conformational preferences of adjacent groups. nih.gov This "cyclopropyl effect" can be used to enforce specific, and sometimes unusual, geometries in the coordination sphere. nih.gov
Electronic Influence: The electronic properties of the cyclopropyl group are distinct from those of other alkyl or aryl groups.
Enhanced π-character: The C-C bonds within the cyclopropane ring have enhanced p-orbital (or π) character due to ring strain. enscm.fr This allows the cyclopropyl group to act as an effective electron-donating group through conjugation with adjacent π systems. rsc.org When coordinated to a metal, this electron-donating nature increases the electron density at the metal center, which can influence its reactivity.
High Bond Dissociation Energy (BDE): The C-H bonds on a cyclopropyl ring are shorter, stronger, and have a higher bond dissociation energy compared to those in typical alkanes. monash.edumdpi.com This increased strength makes the cyclopropyl group less susceptible to oxidative metabolism or degradation via C-H activation, a property that can enhance the stability and lifetime of a catalyst. monash.edumdpi.com
The combination of these steric and electronic factors makes this compound and its derivatives highly tunable ligands. By modifying the ligand backbone, chemists can precisely adjust the environment around a metal center to achieve desired catalytic activity or material properties.
| Property | Description | Consequence in Coordination Chemistry |
|---|---|---|
| Steric Bulk & Rigidity | The two cyclopropyl rings provide significant, conformationally-locked steric hindrance around the nitrogen donor atom. researchgate.net | Controls access to the metal center; influences selectivity in catalysis; enforces specific coordination geometries. nih.gov |
| Electron-Donating Nature | The strained C-C bonds have significant p-orbital character, allowing the rings to donate electron density to the metal center. enscm.frrsc.org | Modulates the electronic properties and reactivity of the metal catalyst; stabilizes higher oxidation states. |
| Metabolic/Chemical Stability | C-H bonds on the cyclopropyl ring are stronger and less prone to oxidative cleavage compared to other alkyl groups. monash.edumdpi.com | Leads to more robust and stable ligands and catalysts, increasing catalyst lifetime and turnover numbers. |
Applications in Catalysis and Materials Chemistry Through Ligand Design
The unique properties of the this compound moiety have been exploited in the design of ligands for specific applications in catalysis and are relevant to the synthesis of advanced materials.
Applications in Catalysis: The design of ligands is crucial for modern homogeneous catalysis, as the ligand can control the reactivity, selectivity, and stability of the metal catalyst. rsc.orgossila.com this compound has been specifically identified as a valuable ligand in palladium-catalyzed aerobic oxidation reactions. mdpi.com In these systems, the amine ligand coordinates to the palladium center, modulating its electronic properties and steric environment to facilitate the catalytic cycle. The choice of ligand is known to have an intimate effect on the outcome of palladium-catalyzed C-H functionalization and cross-coupling reactions. rsc.orgmdpi.com
For example, ligands containing cyclopropane rings have been successfully used in enantioselective Pd(II)-catalyzed C–H activation, where the rigid structure of the ligand was key to inducing stereoselectivity. rsc.org The electron-donating nature of the this compound ligand can increase the nucleophilicity of the palladium catalyst, while its steric bulk can promote the crucial reductive elimination step in many cross-coupling cycles. rsc.org
| Catalytic System | Role of this compound Ligand | Example Reaction Type |
|---|---|---|
| Palladium-Catalyzed Reactions | Modulates electronic and steric properties of the Pd center to enhance catalytic activity and selectivity. mdpi.comrsc.org | Aerobic Oxidation mdpi.com |
| Copper-Catalyzed Reactions | Derivatives can act as inhibitors for copper-containing enzymes (e.g., tyrosinase), implying strong coordination to the active site. | Enzyme Inhibition |
Applications in Materials Chemistry: In materials science, amine-based molecules are frequently used as organic "linkers" or "struts" to construct coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.org These materials consist of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis.
While specific MOFs built from this compound are not yet widely reported, its structure makes it a candidate for designing new materials. As a diamine analogue, it can bridge two metal centers. Furthermore, the choice of an amine ligand can be critical in directing the final structure and properties of a material. For instance, in the synthesis of 2D transition metal dichalcogenides (TMDCs), amine ligands have been shown to selectively produce the semiconducting 2H phase, whereas other types of ligands yield metallic phases. This demonstrates the powerful role that ligand design, including the use of simple amine functionalities, plays in the phase engineering of advanced materials. The rigidity and defined geometry of this compound could therefore be used to impart specific structural features and properties to novel coordination polymers.
Analytical Methodologies for Dicyclopropylamine and Its Derivatives in Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and electronic environment of dicyclopropylamine and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. measurlabs.com In ¹H NMR spectroscopy, the protons on the cyclopropyl (B3062369) rings typically appear as complex multiplets in the upfield region, generally between δ 0.5 and 1.0 ppm. vulcanchem.com The proton attached to the nitrogen atom (N-H) usually presents as a broad singlet around δ 2.5 ppm. vulcanchem.com
¹³C NMR spectroscopy provides complementary information about the carbon framework. The chemical shifts of the cyclopropyl carbons are characteristic and aid in confirming the integrity of the ring structure. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, which is particularly useful for assigning the complex spin systems of the cyclopropyl groups and for the structural elucidation of more complex derivatives. mdpi.com
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cyclopropyl Protons (CH₂) | 0.5 - 1.0 | Multiplet |
Note: Chemical shifts can vary depending on the solvent and the presence of other functional groups in derivatives.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. longdom.org The key vibrational modes provide a unique "fingerprint" of the molecule. docbrown.info The N-H stretching vibration of the secondary amine in this compound is typically observed as a broad band in the region of 3300-3500 cm⁻¹. docbrown.info The presence of this band is a strong indicator of the amine functional group.
C-H stretching vibrations of the cyclopropyl rings are found just below 3000 cm⁻¹. The C-N stretching vibration usually appears in the 1250-1020 cm⁻¹ region. docbrown.info Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common variant of IR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. spectroscopyonline.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3500 (broad) |
| C-H (cyclopropyl) | Stretching | < 3000 |
| C-N | Stretching | 1250 - 1020 |
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives. khanacademy.org Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like amines. In ESI-MS, this compound is typically observed as its protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information about derivatives. nih.gov
While this compound itself does not have strong absorptions in the UV-visible region, its derivatives, particularly those involving chromophoric groups, can be studied using UV-Vis spectroscopy. libretexts.org This technique is often employed in mechanistic studies to monitor the formation and disappearance of intermediates that absorb in the UV-Vis range. For instance, the progress of a reaction involving a this compound derivative with an aromatic or conjugated system can be followed by observing the changes in the UV-Vis spectrum over time. znaturforsch.com
Electronic Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly specific technique used to study species with unpaired electrons, such as radicals. bruker.com In the context of this compound research, EPR spectroscopy is invaluable for investigating single-electron transfer (SET) processes and characterizing radical cation intermediates. nih.govcardiff.ac.uk For example, the one-electron oxidation of a tertiary amine derivative of this compound can generate a stable radical cation that can be detected and characterized by its unique EPR spectrum, providing insights into its electronic structure and stability. digitellinc.comrsc.org
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC)
Gas chromatography (GC) is a widely used analytical technique for assessing the purity of volatile compounds like this compound and for monitoring the progress of reactions. libretexts.org In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. ccsknowledge.com The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase.
For this compound, a polar capillary column is often employed to achieve good separation from starting materials, byproducts, and solvents. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity. acs.org GC can also be coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. libretexts.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-propylcyclopropylamine |
| Mono-cyclopropylamine |
| N-ethyl-cyclopropylamine |
| N-cyclopropyl-4-nitrobenzenesulfonamide |
| Cyclopropylboronic acid |
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the analytical methodologies for this compound and its derivatives that meets the specific requirements of the provided outline. The searches did not yield detailed research findings, data tables, or specific examples for the thermal analysis (TGA), electrochemical analysis (cyclic voltammetry), or X-ray crystallography of this compound or its direct derivatives.
The available literature discusses these analytical techniques extensively for a wide range of other organic and organometallic compounds, but specific data relating to this compound is not present in the indexed research. Therefore, constructing a scientifically accurate and detailed article strictly adhering to the requested sections and subsections is not feasible without the necessary source material.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for producing high-purity dicyclopropylamine hydrochloride?
- Methodological Answer : A robust synthesis involves catalytic cyclopropanation of allylamine derivatives under controlled conditions. Mudryk et al. (2014) developed a scalable process using palladium catalysts, achieving >99% purity via recrystallization in ethanol/water mixtures. Critical parameters include reaction temperature (maintained at 0–5°C during cyclopropane ring formation) and strict exclusion of moisture to prevent byproduct formation. Post-synthesis purification via fractional distillation under reduced pressure (20–30 mmHg) is recommended to isolate the hydrochloride salt .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve cyclopropane ring proton coupling patterns (J = 4–6 Hz). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210 nm) ensures purity assessment, while mass spectrometry (ESI-MS) verifies molecular ion peaks. X-ray crystallography is advised for resolving stereochemical ambiguities in crystalline derivatives like this compound hydrochloride .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Double-gloving is recommended for prolonged handling .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks. Monitor vapor pressure (e.g., 3.2 mmHg at 25°C for analogous amines) .
- Spill Management : Use inert adsorbents (e.g., vermiculite) for liquid spills and avoid water to prevent exothermic reactions. Consult SDS for specific neutralization protocols .
Advanced Research Questions
Q. How does this compound function in Chan-Lam amination reactions, and what mechanistic insights inform its catalytic efficiency?
- Methodological Answer : this compound acts as a ligand in copper-catalyzed Chan-Lam couplings, where its strained cyclopropane rings enhance electron donation to the metal center. Kinetic studies (UV-Vis monitoring at 450 nm) reveal that the ligand accelerates oxidative addition steps by lowering activation energy (ΔG‡ ≈ 15–20 kJ/mol). Competitive experiments with deuterated substrates (e.g., C₆D₅B(OH)₂) can isolate isotopic effects on rate-determining steps .
Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?
- Methodological Answer : Discrepancies often arise from variations in solvent polarity (e.g., DMF vs. THF) or trace moisture content. Systematic replication under controlled conditions (e.g., anhydrous THF, 3Å molecular sieves) is critical. Statistical tools like ANOVA should compare yield distributions across ≥3 independent trials. Contradictory data may also stem from unaccounted side reactions (e.g., cyclopropane ring-opening under acidic conditions), which can be probed via in situ IR spectroscopy .
Q. What strategies optimize this compound’s stability in long-term catalytic applications?
- Methodological Answer : Stabilization involves:
- Additives : Incorporating radical scavengers (e.g., BHT at 0.1 wt%) inhibits oxidative degradation.
- Storage : Store under nitrogen at –20°C in amber vials to prevent photolytic cleavage.
- Catalyst Design : Immobilize this compound on silica supports to reduce leaching during continuous flow reactions. Accelerated aging studies (e.g., 40°C for 30 days) coupled with HPLC stability assays validate these strategies .
Experimental Design Considerations
Q. How should researchers design kinetic studies for this compound-involved reactions?
- Methodological Answer : Use stopped-flow techniques with UV-Vis or fluorescence detection (e.g., tracking Cu(I)/Cu(II) redox cycles). Pseudo-first-order conditions (≥10-fold excess of one reactant) simplify rate constant calculations. Arrhenius plots (ln k vs. 1/T) over 10–50°C elucidate activation parameters. Control experiments with cyclopropane-free analogs (e.g., diethylamine) isolate steric/electronic contributions .
Q. What computational methods predict this compound’s reactivity in novel reaction systems?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models transition states and frontier molecular orbitals (HOMO/LUMO). Solvent effects are incorporated via PCM (Polarizable Continuum Model). Benchmarking against experimental ΔG‡ values ensures accuracy. MD simulations (10 ns trajectories) assess conformational stability in solution-phase reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
